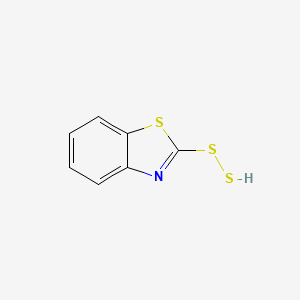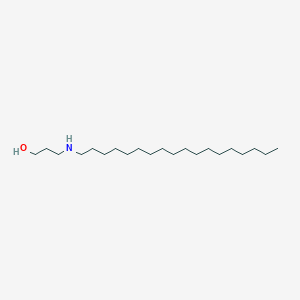![molecular formula C10H21ClO2S B14460631 1-[3-(Butylsulfanyl)propoxy]-3-chloropropan-2-OL CAS No. 67812-05-9](/img/structure/B14460631.png)
1-[3-(Butylsulfanyl)propoxy]-3-chloropropan-2-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(Butylsulfanyl)propoxy]-3-chloropropan-2-OL is an organic compound that features a unique combination of functional groups, including a butylsulfanyl group, a propoxy group, and a chloropropanol moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Butylsulfanyl)propoxy]-3-chloropropan-2-OL typically involves the reaction of 3-chloropropan-1-ol with 3-(butylsulfanyl)propyl bromide under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-chloropropan-1-ol attacks the electrophilic carbon of the butylsulfanylpropyl bromide, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts, controlled temperature, and pressure conditions.
化学反応の分析
Types of Reactions: 1-[3-(Butylsulfanyl)propoxy]-3-chloropropan-2-OL can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloropropanol moiety can be reduced to a propanol group using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, sodium hydroxide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Propanol derivatives.
Substitution: Amino or thio derivatives.
科学的研究の応用
1-[3-(Butylsulfanyl)propoxy]-3-chloropropan-2-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-[3-(Butylsulfanyl)propoxy]-3-chloropropan-2-OL involves its interaction with specific molecular targets. The butylsulfanyl group can interact with thiol groups in proteins, potentially inhibiting their function. The chloropropanol moiety can undergo substitution reactions, leading to the formation of covalent bonds with nucleophilic sites in biological molecules.
類似化合物との比較
- 3-(Butylsulfanyl)propanoic acid
- 3-(tert-Butylsulfanyl)propanoic acid
- 3-(Butylsulfonyl)propanol
Comparison: 1-[3-(Butylsulfanyl)propoxy]-3-chloropropan-2-OL is unique due to the presence of both a butylsulfanyl group and a chloropropanol moiety, which allows it to participate in a wider range of chemical reactions compared to its analogs. This makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
67812-05-9 |
|---|---|
分子式 |
C10H21ClO2S |
分子量 |
240.79 g/mol |
IUPAC名 |
1-(3-butylsulfanylpropoxy)-3-chloropropan-2-ol |
InChI |
InChI=1S/C10H21ClO2S/c1-2-3-6-14-7-4-5-13-9-10(12)8-11/h10,12H,2-9H2,1H3 |
InChIキー |
ICFZTUYQJYPWHX-UHFFFAOYSA-N |
正規SMILES |
CCCCSCCCOCC(CCl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


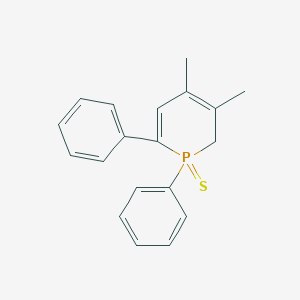
![[(7,7-Dichlorobicyclo[4.1.0]heptan-1-yl)oxy](trimethyl)silane](/img/structure/B14460553.png)
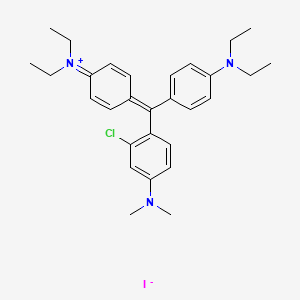

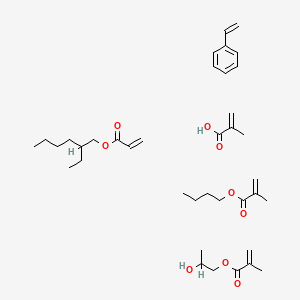
![[4-[2-(diethylamino)ethoxy]phenyl]-[2-(2,4,6-trimethylphenyl)-1-benzofuran-3-yl]methanone;hydrochloride](/img/structure/B14460576.png)
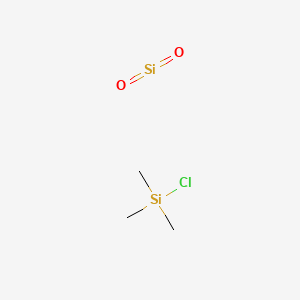
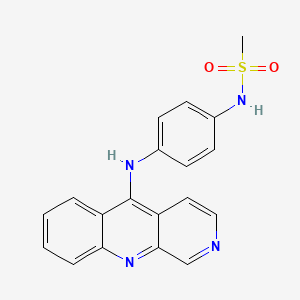
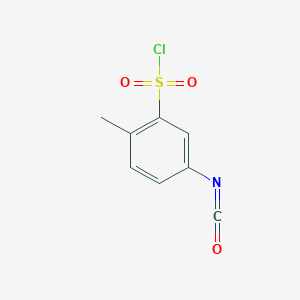

![14-Methyl-16-oxabicyclo[10.3.1]hexadec-12-ene](/img/structure/B14460594.png)
